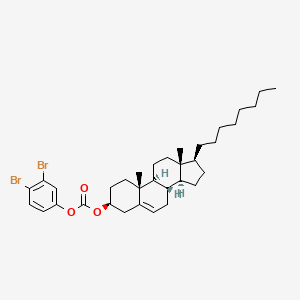
C34H48Br2O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C34H48Br2O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of bromine atoms, which often impart significant reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C34H48Br2O3 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, which can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
C34H48Br2O3: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atoms in can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
C34H48Br2O3: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which C34H48Br2O3 exerts its effects involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding or acting as leaving groups in substitution reactions. The pathways involved may include the activation of certain enzymes or the inhibition of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C34H48Cl2O3: A chlorinated analogue with similar reactivity but different physical properties.
C34H48I2O3: An iodinated analogue that exhibits distinct reactivity due to the larger atomic radius of iodine.
C34H48F2O3: A fluorinated analogue known for its increased stability and resistance to degradation.
Uniqueness
C34H48Br2O3: is unique due to the specific reactivity imparted by the bromine atoms. This reactivity makes it particularly valuable in synthetic chemistry and industrial applications where precise control over reaction pathways is required.
Eigenschaften
Molekularformel |
C34H48Br2O3 |
|---|---|
Molekulargewicht |
664.5 g/mol |
IUPAC-Name |
(3,4-dibromophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C34H48Br2O3/c1-4-5-6-7-8-9-10-23-12-15-28-27-14-11-24-21-26(17-19-34(24,3)29(27)18-20-33(23,28)2)39-32(37)38-25-13-16-30(35)31(36)22-25/h11,13,16,22-23,26-29H,4-10,12,14-15,17-21H2,1-3H3/t23-,26-,27-,28-,29-,33+,34-/m0/s1 |
InChI-Schlüssel |
ZHFOXALTEOYOCL-UJBXECBASA-N |
Isomerische SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C |
Kanonische SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


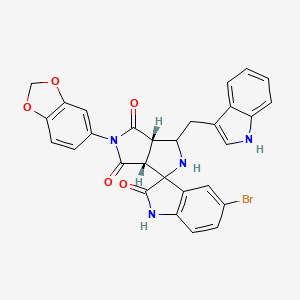
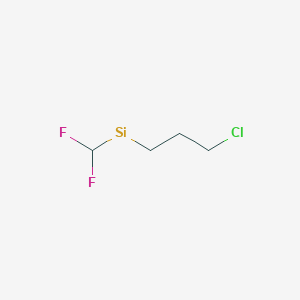
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
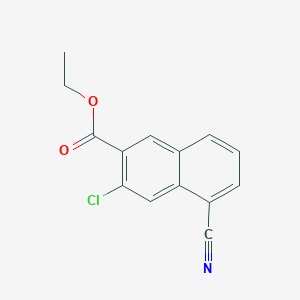
![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
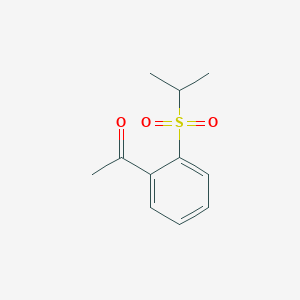

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
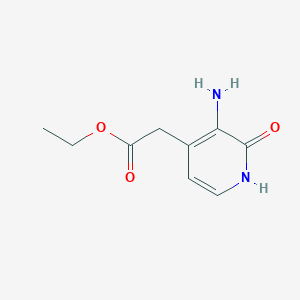
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)

